molecular formula C6H4Cl2IN B1330391 2,6-Dichloro-4-iodoaniline CAS No. 697-89-2

2,6-Dichloro-4-iodoaniline

Cat. No. B1330391
CAS RN: 697-89-2
M. Wt: 287.91 g/mol
InChI Key: IVCYDUGLECLFHS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-iodoaniline is a compound with the molecular formula C6H4Cl2IN . It is related to 4-Iodoaniline, which is known to be a potent methaemoglobin former .


Synthesis Analysis

The synthesis of anilines like 2,6-Dichloro-4-iodoaniline can involve various methods. One approach is through direct nucleophilic substitution, while another involves nucleophilic substitution through aryne intermediates . The specific synthesis process for 2,6-Dichloro-4-iodoaniline is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-iodoaniline consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one amine group . The exact positions of these substituents can be inferred from the name of the compound: the chlorine atoms are on the 2nd and 6th carbons, and the iodine atom is on the 4th carbon of the benzene ring.


Physical And Chemical Properties Analysis

2,6-Dichloro-4-iodoaniline is a compound with a molecular weight of 287.91 . The compound should be stored at 2-8°C . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Application in Luminescent Detection

  • Summary of the Application : 2,6-Dichloro-4-nitroaniline, a compound similar to 2,6-Dichloro-4-iodoaniline, has been used in the development of a luminescent nanocluster for the detection of pesticides .
  • Methods of Application : A luminescent 56-metal Cd(II)–Sm(III) nanocluster was constructed from a flexible Schiff base ligand. The crystal structure of this nanocluster was determined using the X-ray diffraction method .
  • Results or Outcomes : The nanocluster shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide) with high sensitivity and selectivity. This can be used to quantitatively analyze the concentrations of this pesticide in fruit extracts. The limits of detection (LODs) of the nanocluster to the pesticide for the visible ligand-centered and Sm(III) emissions and NIR Sm(III) luminescence range from 0.95 μM to 2.81 μM .

Safety And Hazards

When handling 2,6-Dichloro-4-iodoaniline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

A recent paper discusses the use of a luminescent 56-metal Cd(II)–Sm(III) nanocluster for the rapid triple-emissive detection of 2,6-dichloro-4-nitroaniline, a common pesticide . This suggests potential future directions in the development of detection methods for similar compounds.

properties

IUPAC Name

2,6-dichloro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCYDUGLECLFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219990
Record name Aniline, 2,6-dichloro-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-iodoaniline

CAS RN

697-89-2
Record name 2,6-Dichloro-4-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 2,6-dichloro-4-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 2,6-dichloro-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dichloroaniline (16.2 g, 0.1 mol) is suspended in a solution of sodium bicarbonate (8.6 g, 0.1 mol in 100 mL of water) and warmed to 60° C. Elemental iodine (25.4 g, 0.1 mol) is added portionwise and the resulting mixture stirred at 60° C. for 3 days. After cooling to room temperature, the reaction mixture is partitioned between CH2Cl2 (250 mL) and saturated sodium bisulfite solution (500 mL). The aqueous layer is re-extracted with additional CH2Cl2 (250 mL) and the combined organic layers dried (MgSO4) and concentrated by rotary evaporator. The residual oil is purified by flash chromatography (9:1 hexanes/EtOAc) to give 2,6-dichloro-4-iodoaniline (m.p. 100–102° C.).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
VR Rajewar, MK Dharmale, SR Pingalkar - Rasayan J Chem, 2014 - rasayanjournal.co.in
A New Schiff base 2-[(2, 6-Dichloro-4-iodo-phenylimino)-methyl]-4, 6-diiodo-phenol has been synthesized from 4, 6 diiodosalicilaldehyde and 2, 6 dichloro-4-iodoaniline Metal …
Number of citations: 3 rasayanjournal.co.in
M Van Dort, R Neubig, RE Counsell - Journal of medicinal …, 1987 - ACS Publications
The chemical synthesis of 2-[(2, 6-dichloro-4-iodophenyl) imino] imidazolidine (PIC) and its radioiodinated analogue [126I] PIC is described. PIC was synthesized from 2, 6-…
Number of citations: 24 pubs.acs.org
B ANDERSSON, BO LAMM - ACTA CHEMICA SCANDINAVICA, 1969 - actachemscand.org
It has been demonstrated that an exchange of iodine for chlorine occurs in 2, 4-dichloro-6-iodo-and 2, 6-dichloro-4-iodobenzenediazonium ions in 5 M aqueous hydrochloric acid. Only …
Number of citations: 1 actachemscand.org
JP Strachan, S Gentemann, J Seth… - Inorganic …, 1998 - ACS Publications
The effects of incorporating chloro groups at all ortho positions of a diphenylethyne linker that bridges the zinc and free base (Fb) components of a porphyrin dimer (ZnFbB(Cl 4 )) have …
Number of citations: 93 pubs.acs.org
DF Kutepov - Russian Chemical Reviews, 1962 - iopscience.iop.org
CONTENTS I. Introduction 634 II. Synthesis of diarylureas by phosgenation of aromatic amines 634 III. Conditions for and mechanism of the phosgenation of aromatic amines 636 IV. …
Number of citations: 14 iopscience.iop.org
T Siu, SE Kumarasinghe, MD Altman, M Katcher… - Bioorganic & Medicinal …, 2014 - Elsevier
This communication discusses the discovery of novel reverse tricyclic pyridones as inhibitors of Janus kinase 2 (JAK2). By using a kinase cross screening approach coupled with …
Number of citations: 7 www.sciencedirect.com
L Josa-Culleré, A Llebaria - Journal of medicinal chemistry, 2023 - ACS Publications
The lack of selectivity of anticancer drugs limits current chemotherapy. Light-activatable drugs, whose activity can be precisely controlled with external light, could provide a more …
Number of citations: 6 pubs.acs.org
AK Pathan, P Patil, A Shinde… - Current Green …, 2021 - ingentaconnect.com
Background: Iodination of the organic substrate is an important reaction for the synthesis of pharmacologically active molecules. Methods: In view of these concerns, we reported a …
Number of citations: 1 www.ingentaconnect.com
A Ahlburg, AT Lindhardt, RH Taaning… - The Journal of …, 2013 - ACS Publications
Carbonylative Suzuki–Miyaura coupling conditions have been developed that proceed without the exclusion of oxygen and in the presence of nondegassed and nondried solvents. By …
Number of citations: 66 pubs.acs.org
P Gautam, BM Bhanage - Catalysis Science & Technology, 2015 - pubs.rsc.org
Transition metal catalyzed carbonylation reactions using carbon monoxide as the C-1 source have occupied an all important position in catalysis which is subsequently related to …
Number of citations: 240 pubs.rsc.org

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